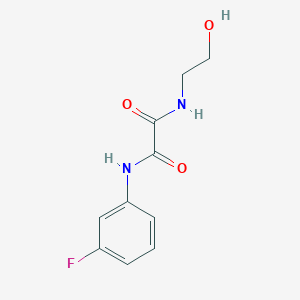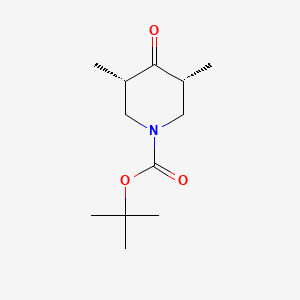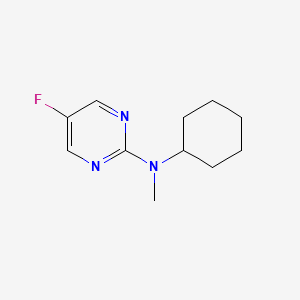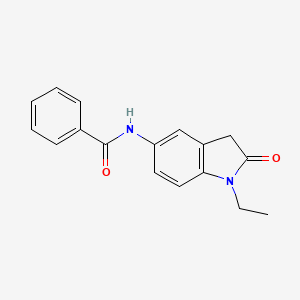
N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H32N4O2 and its molecular weight is 432.568. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Cannabinoid Receptors
Compounds with structural similarities, such as indole carboxamides, have been extensively researched for their role as allosteric modulators of the cannabinoid CB1 receptor. For instance, the compound "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)" is highlighted for its prototypical allosteric modulation effects on CB1 receptors. Such modulators can significantly influence binding affinity and receptor activity, offering insights into receptor dynamics and potential therapeutic targets for various disorders related to the endocannabinoid system (Khurana et al., 2014).
Drug Synthesis and Manufacturing
Another aspect of research involves the development of efficient synthetic pathways for complex molecules with therapeutic potential. For instance, the process for preparing an amorphous, peptide-like diabetes drug highlights innovative methods for large-scale drug manufacturing. Techniques such as single-chromatography processes and chromatography-free processes are explored for their efficiency and scalability (Sawai et al., 2010).
Antitumor and Antioxidant Activities
Compounds derived from modifications of indole and piperidine have shown promising antitumor and antioxidant activities. The synthesis and biological evaluation of such molecules can lead to the discovery of novel therapeutic agents with potential applications in treating cancer and oxidative stress-related diseases. Cyanoacetamide-based heterocyclic chemistry, for instance, has been utilized to create benzothiophenes and coumarins with significant biological activities (Bialy & Gouda, 2011).
Neurodegenerative Disease Treatment
The exploration of indole derivatives as potential agents for treating neurodegenerative diseases demonstrates the versatility of these compounds. By targeting NMDA receptors and exhibiting antioxidant properties, such derivatives offer a dual approach to neuroprotection, which is crucial in conditions like Alzheimer's and Parkinson's diseases (Buemi et al., 2013).
Photophysical Studies for Sensing and Labeling
The study of photophysical properties of indole derivatives also opens up applications in sensing, labeling, and optoelectronic devices. The behavior of these compounds under different light conditions can be exploited for developing new materials for imaging and diagnostic purposes (Bozkurt & Doğan, 2018).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-18-13-19(2)15-22(14-18)29-25(31)17-30-11-8-20(9-12-30)26(32)27-10-7-21-16-28-24-6-4-3-5-23(21)24/h3-6,13-16,20,28H,7-12,17H2,1-2H3,(H,27,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYTZNNFXMOYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559952.png)
![4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2559954.png)



![5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2559961.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559966.png)

![3-methyl-7-{3-[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559968.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2559969.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)